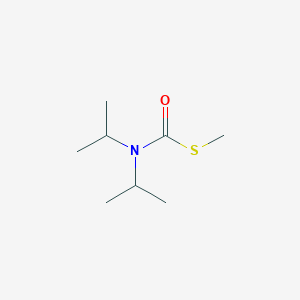
Butyl prop-2-enoate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;ethenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with butyl 2-propenoate and ethenyl acetate is a complex polymeric compound. It is synthesized through the polymerization of 2-propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester with butyl 2-propenoate and ethenyl acetate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with butyl 2-propenoate and ethenyl acetate involves the polymerization of its monomeric components. The process typically includes:
Monomer Preparation: The individual monomers, 2-propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, butyl 2-propenoate, and ethenyl acetate, are prepared through standard organic synthesis methods.
Polymerization: The monomers are subjected to free radical polymerization, often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The polymer is then purified and processed into various forms, such as films, coatings, or resins, depending on its intended application .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with butyl 2-propenoate and ethenyl acetate undergoes several types of chemical reactions:
Oxidation: The polymer can undergo oxidation reactions, particularly at the unsaturated sites of the polymer chain.
Substitution: The ester and amine groups in the polymer can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used for oxidation reactions.
Substitution Reagents: Nucleophiles such as amines or alcohols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include oxidized derivatives and substituted polymers with modified functional groups, enhancing the polymer’s properties for specific applications .
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with butyl 2-propenoate and ethenyl acetate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways:
Molecular Targets: The polymer interacts with cellular membranes and proteins, facilitating its use in drug delivery and biomedical applications.
Pathways Involved: The polymer’s functional groups enable it to participate in various biochemical pathways, enhancing its efficacy in medical and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, ethyl ester: A simpler ester with similar polymerization properties.
Amino methacrylate copolymer: A related copolymer with different monomeric components.
Methyl methacrylate butyl acrylate styrene polymer: Another polymer with similar applications but different structural properties.
Uniqueness
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with butyl 2-propenoate and ethenyl acetate is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced adhesion, chemical resistance, and biocompatibility .
Propiedades
Número CAS |
58048-85-4 |
|---|---|
Fórmula molecular |
C19H33NO6 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
butyl prop-2-enoate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;ethenyl acetate |
InChI |
InChI=1S/C8H15NO2.C7H12O2.C4H6O2/c1-7(2)8(10)11-6-5-9(3)4;1-3-5-6-9-7(8)4-2;1-3-6-4(2)5/h1,5-6H2,2-4H3;4H,2-3,5-6H2,1H3;3H,1H2,2H3 |
Clave InChI |
SHLBTJZGMMIWJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=C.CC(=C)C(=O)OCCN(C)C.CC(=O)OC=C |
Números CAS relacionados |
58048-85-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



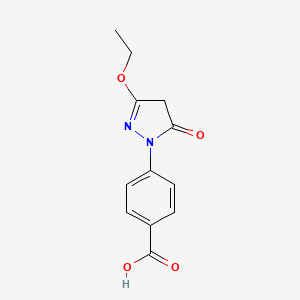
![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)
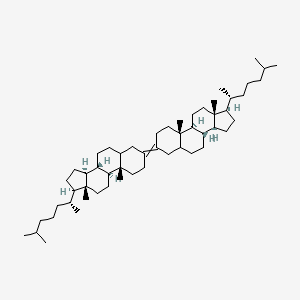


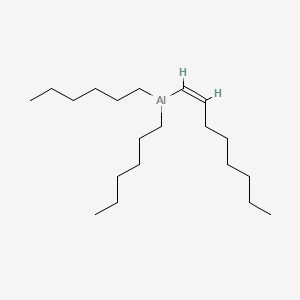
-lambda~5~-phosphane](/img/structure/B14623461.png)

![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)

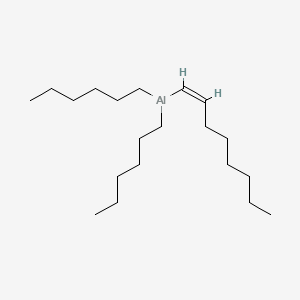
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
